(10Z)-10-[(diethylamino)methylidene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10Z)-10-[(diethylamino)methylene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione is a complex organic compound with a unique structure that includes a pyranochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10Z)-10-[(diethylamino)methylene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione with diethylamine under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(10Z)-10-[(diethylamino)methylene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyranochromenes.
Scientific Research Applications
Chemistry
In chemistry, (10Z)-10-[(diethylamino)methylene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, (10Z)-10-[(diethylamino)methylene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of (10Z)-10-[(diethylamino)methylene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- (10Z)-10-[(methylamino)methylene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
- (10Z)-10-[(ethylamino)methylene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Uniqueness
(10Z)-10-[(diethylamino)methylene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione is unique due to its specific diethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H21NO4 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(10Z)-10-(diethylaminomethylidene)-8,8-dimethylpyrano[2,3-f]chromene-2,9-dione |
InChI |
InChI=1S/C19H21NO4/c1-5-20(6-2)11-13-16-14(24-19(3,4)18(13)22)9-7-12-8-10-15(21)23-17(12)16/h7-11H,5-6H2,1-4H3/b13-11- |
InChI Key |
BTEOQJVIAZIIEP-QBFSEMIESA-N |
Isomeric SMILES |
CCN(CC)/C=C\1/C2=C(C=CC3=C2OC(=O)C=C3)OC(C1=O)(C)C |
Canonical SMILES |
CCN(CC)C=C1C2=C(C=CC3=C2OC(=O)C=C3)OC(C1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.